

# Application Notes and Protocols: Rhodium-Catalyzed Hydroboration for Complex Molecule Synthesis

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## Compound of Interest

Compound Name: (1R)-(+)-cis-Pinane

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## Introduction

Rhodium-catalyzed hydroboration has emerged as a powerful and versatile methodology in modern organic synthesis, enabling the stereoselective and regioselective introduction of a boronyl group across a carbon-carbon double bond. This reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical agents, due to its mild reaction conditions and broad functional group tolerance. The resulting organoboron compounds are highly versatile synthetic intermediates that can be transformed into a wide array of functionalities, such as alcohols, amines, and halides, with high fidelity.<sup>[1]</sup> This document provides detailed application notes and protocols for the rhodium-catalyzed hydroboration of complex substrates, focusing on enantioselective and regiodivergent transformations.

## Catalytic Cycle of Rhodium-Catalyzed Hydroboration

The generally accepted mechanism for rhodium(I)-catalyzed hydroboration of alkenes involves a series of sequential steps: oxidative addition, alkene coordination, migratory insertion, and reductive elimination. The catalytic cycle is initiated by the oxidative addition of the B-H bond of the borane reagent to the rhodium(I) catalyst. Subsequent coordination of the alkene to the

resulting rhodium(III)-hydrido-boryl complex is followed by migratory insertion of the alkene into either the Rh-H or Rh-B bond. Finally, reductive elimination of the alkylboronate ester regenerates the active rhodium(I) catalyst, completing the cycle. The regioselectivity of the reaction is often governed by the migratory insertion step.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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